3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features an iodine atom, a benzamide group, and a benzothiazole moiety
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s known that similar compounds have shown anti-tubercular activity , suggesting they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant inhibitory activity againstMycobacterium tuberculosis , suggesting that they may interfere with the bacterium’s ability to survive and replicate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with an aldehyde.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzothiazole moiety.
Coupling Reactions: The benzamide group can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- 4-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- 3-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Uniqueness
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interaction with biological targets. The presence of the benzothiazole moiety also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS/c1-13-5-10-18-19(11-13)26-21(24-18)14-6-8-17(9-7-14)23-20(25)15-3-2-4-16(22)12-15/h2-12H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRVRAVVPGYYRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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